4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid
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Overview
Description
4-[(tert-Butoxy)carbonyl]-4-azaspiro[24]heptane-5-carboxylicacid is a spirocyclic compound that features a unique structural motif The compound is characterized by a spiro junction between a seven-membered ring and a four-membered ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a seven-membered ring and a four-membered ring can be cyclized using a base such as sodium hydride.
Introduction of the Boc Protecting Group: The nitrogen atom in the spirocyclic core is protected using a tert-butoxycarbonyl (Boc) group. This step is typically carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection and substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The spirocyclic structure provides rigidity and unique spatial orientation, which can enhance binding affinity and selectivity for specific receptors or enzymes.
Comparison with Similar Compounds
(S)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic Acid: This compound has a similar structure but with an eight-membered ring instead of a seven-membered ring.
(S)-4-Boc-4-azaspiro[2.3]hexane-5-carboxylic Acid: This compound has a six-membered ring instead of a seven-membered ring.
Uniqueness: 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid is unique due to its specific ring size and the presence of the Boc protecting group. The seven-membered ring provides a balance between rigidity and flexibility, making it a valuable scaffold in medicinal chemistry. The Boc group offers protection during synthetic transformations and can be easily removed under mild conditions.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIDOHJYDGJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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